molecular formula C10H12N2O2 B12431875 N-Methyl-gamma-oxo-3-pyridinebutanamide-d3

N-Methyl-gamma-oxo-3-pyridinebutanamide-d3

Cat. No.: B12431875
M. Wt: 195.23 g/mol
InChI Key: BBNHNZGTKSWIHD-FIBGUPNXSA-N
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Description

N-Methyl- compounds are a class of organic compounds where a methyl group is attached to a nitrogen atom. These compounds are significant in various fields due to their unique chemical properties and wide range of applications. One of the most well-known N-Methyl- compounds is N-Methyl-2-pyrrolidone, which is used extensively as a solvent in the petrochemical, polymer, and battery industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl- compounds can be synthesized through several methods. One common method is the direct reductive N-methylation of nitro compounds. This process involves the reduction of nitro compounds followed by methylation using various methylating agents such as methanol, dimethyl sulfoxide, formaldehyde, and carbon dioxide . Another method involves the N-methylation of secondary amines under solvent-free ball milling conditions, which is an efficient and environmentally friendly approach .

Industrial Production Methods

Industrial production of N-Methyl- compounds often involves the reaction of primary amines with methylating agents. For example, N-Methyl-2-pyrrolidone is produced by treating gamma-butyrolactone with methylamine . This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Methyl- compounds undergo various types of chemical reactions, including:

    Oxidation: N-Methyl- compounds can be oxidized to form N-oxides.

    Reduction: Reduction of nitro compounds to amines followed by methylation.

    Substitution: N-Methyl- compounds can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas, hydrosilanes, and hydroboranes are used.

    Substitution: Methylating agents like methyl iodide and dimethyl sulfate are commonly used.

Major Products Formed

The major products formed from these reactions include N-methylamines, N-methylamides, and N-methylpyrrolidones, depending on the starting materials and reaction conditions .

Scientific Research Applications

N-Methyl- compounds have a wide range of applications in scientific research:

Comparison with Similar Compounds

N-Methyl- compounds can be compared with other similar compounds such as N-methylol compounds and N,N-dimethyl compounds. While N-methylol compounds contain a hydroxymethyl group attached to the nitrogen atom, N,N-dimethyl compounds have two methyl groups attached to the nitrogen atom. N-Methyl- compounds are unique due to their single methyl group, which imparts distinct chemical properties and reactivity .

List of Similar Compounds

N-Methyl- compounds are versatile and widely used in various fields due to their unique chemical properties and reactivity. Their preparation methods, chemical reactions, and applications make them valuable in both scientific research and industrial applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

195.23 g/mol

IUPAC Name

5-hydroxy-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-12-9(13)4-5-10(12,14)8-3-2-6-11-7-8/h2-3,6-7,14H,4-5H2,1H3/i1D3

InChI Key

BBNHNZGTKSWIHD-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)CCC1(C2=CN=CC=C2)O

Canonical SMILES

CN1C(=O)CCC1(C2=CN=CC=C2)O

Origin of Product

United States

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